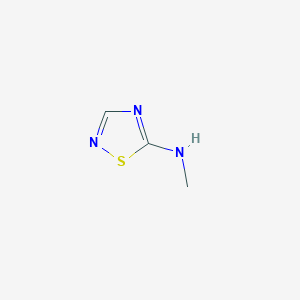
1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with dichloro groups and a tetrahydroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2,6-dichloropyridine, undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.
Coupling with Tetrahydroquinoline: The carbonylated pyridine intermediate is then coupled with 6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dichloro groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(2,6-Dichloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline: Lacks the propan-2-yl group, which may affect its chemical and biological properties.
1-(2,6-Dichloropyridine-3-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of the propan-2-yl group, leading to differences in reactivity and applications.
Uniqueness: 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in research and industrial applications.
特性
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-11(2)12-5-7-15-13(10-12)4-3-9-22(15)18(23)14-6-8-16(19)21-17(14)20/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZGEMLEOWYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2982875.png)
![3-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2982876.png)


![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2982881.png)
![7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)






![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)

